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Compound of Interest

Compound Name: Lopinavir

Cat. No.: B192967

Meta-analysis of Lopinavir/Ritonavir Clinical
Trials for COVID-19

This guide provides a comparative meta-analysis of clinical trials that investigated the efficacy
and safety of lopinavir/ritonavir (LPV/r) for the treatment of COVID-19. The data presented is
synthesized from multiple systematic reviews and meta-analyses of randomized controlled
trials (RCTs). This document is intended for researchers, scientists, and drug development
professionals to provide an objective overview of LPV/r's performance against alternative
treatments or standard of care.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from meta-analyses of clinical trials
assessing lopinavir/ritonavir for the treatment of COVID-19. The primary comparison is
between LPV/r and standard of care (SoC) or other antiviral agents.

Table 1: Efficacy Outcomes of Lopinavir/Ritonavir in COVID-19 Patients
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LPVIr Group Control Group  Risk Ratio Certainty of
Outcome .
(n/N) (n/N) (95% CI) Evidence
. 1.01(0.81to
Mortality 138/1556 132/1495 Moderate
1.25)
Viral Clearance 1.02 (0.94 to
536/695 450/594 Low
at Day 14 1.11)
Need for
_ 0.84 (0.66 to
Mechanical 129/1340 148/1296 1.07) Low
Ventilation '
Duration of
_ Mean Diff: 0.38
Hospital Stay - - Low

(Days)

(-0.73 to 1.49)

Data synthesized from multiple meta-analyses. n: number of events, N: total number of

patients. Cl: Confidence Interval.

Table 2: Safety Outcomes (Adverse Events) of Lopinavir/Ritonavir in COVID-19 Patients

LPVIr Group Control Group  Risk Ratio Certainty of
Adverse Event .
(n/N) (n/N) (95% CI) Evidence
Any Adverse 2.34 (1.57 to
448/1000 179/931 Moderate
Event 3.49)
Gastrointestinal
Disorders 3.09 (2.01to
) 247/1000 79/931 Moderate
(Diarrhea, 4.75)
Nausea)
Hepatotoxicity
2.12 (1.50 to
(Elevated 102/857 45/802 2.99) Moderate
ALT/AST) '
Serious Adverse 0.66 (0.43 to
40/1340 59/1296 Low
Events 1.01)
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Data synthesized from multiple meta-analyses. n: number of events, N: total number of
patients. Cl: Confidence Interval.

Experimental Protocols

The clinical trials included in the summarized meta-analyses were predominantly open-label,
randomized controlled trials (RCTs). The methodologies generally followed a similar structure:

. Patient Population:
Adult patients (=18 years old) with laboratory-confirmed SARS-CoV-2 infection.
Hospitalized patients with mild, moderate, or severe COVID-19.

Exclusion criteria often included known hypersensitivity to lopinavir or ritonavir, severe liver
or kidney impairment, and use of contraindicated medications.

. Intervention and Control:

Intervention Group: Lopinavir 400 mg / ritonavir 100 mg administered orally, typically twice
daily for a duration of 7 to 14 days, in addition to standard of care.

Control Group: Received standard of care (SoC) alone. SoC varied between trials and over
time but often included oxygen therapy, corticosteroids, and anticoagulants as needed. In
some trials, the control group received other investigational antivirals like remdesivir or
favipiravir.

. Outcome Measures:

Primary Endpoints: Commonly included time to clinical improvement, 28-day mortality, and
viral clearance assessed by reverse transcription-polymerase chain reaction (RT-PCR) from
nasopharyngeal swabs.

Secondary Endpoints: Included the need for mechanical ventilation, duration of hospital stay,
and incidence of adverse events.

. Data Analysis:
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» Efficacy was typically analyzed on an intention-to-treat (ITT) basis.

» Time-to-event outcomes were often assessed using Kaplan-Meier curves and Cox
proportional hazards models.

e Dichotomous outcomes (e.g., mortality) were compared using risk ratios (RR) or odds ratios
(OR) with 95% confidence intervals.

Visualizations

The following diagrams illustrate key aspects of the lopinavir/ritonavir studies.
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Mechanism of action of Lopinavir against SARS-CoV-2.
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A typical experimental workflow for an RCT.
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PRISMA flow diagram for meta-analysis study selection.

» To cite this document: BenchChem. [Meta-analysis of Lopinavir clinical trials for a specific
indication]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192967#meta-analysis-of-lopinavir-clinical-trials-for-
a-specific-indication]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b192967?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

